N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline
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Overview
Description
N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline is a complex organic compound that features a unique combination of functional groups, including an indole ring, a phospholane ring, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Phospholane Ring Formation: The phospholane ring is introduced via a cyclization reaction involving a suitable phosphorous reagent.
Coupling Reaction: The indole derivative is then coupled with the phospholane ring using a coupling agent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Introduction of the Aniline Group: Finally, the aniline group is introduced through a substitution reaction, often using aniline and a suitable halide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and indole positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halide derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group, used in organic synthesis.
Ribavirin Related Compound D: A compound with similar structural features, used in pharmaceutical research.
Uniqueness
N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline is unique due to its combination of an indole ring, a phospholane ring, and an aniline derivative, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H23N2O3P |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(4,5-dimethyl-2-oxo-1,3,2λ5-dioxaphospholan-2-yl)-(1H-indol-3-yl)methyl]-4-methylaniline |
InChI |
InChI=1S/C20H23N2O3P/c1-13-8-10-16(11-9-13)22-20(26(23)24-14(2)15(3)25-26)18-12-21-19-7-5-4-6-17(18)19/h4-12,14-15,20-22H,1-3H3 |
InChI Key |
SUJTZZWELBPEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OP(=O)(O1)C(C2=CNC3=CC=CC=C32)NC4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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